molecular formula C13H10BrF B14026133 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl

5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl

Cat. No.: B14026133
M. Wt: 265.12 g/mol
InChI Key: IHHXRPVUVNEITP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl (CAS: 2643367-81-9) is a halogenated biphenyl derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position on one benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its substituent pattern enables tailored electronic and steric effects. Its molecular formula is C₁₃H₁₀BrF, with a molecular weight of 273.12 g/mol. The compound is typically stored at 4–8°C to ensure stability, reflecting its moderate reactivity .

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

5-bromo-2-fluoro-1-methyl-3-phenylbenzene

InChI

InChI=1S/C13H10BrF/c1-9-7-11(14)8-12(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

IHHXRPVUVNEITP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methyl group can influence the compound’s hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated biphenyl derivatives exhibit diverse physicochemical and biological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 5-bromo-2-fluoro-3-methyl-1,1'-biphenyl with structurally related compounds:

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazard Statements Storage Conditions
This compound 2643367-81-9 Br (5), F (2), CH₃ (3) C₁₃H₁₀BrF 273.12 Intermediate in organic synthesis Not explicitly reported 4–8°C
5-Bromo-2-chloro-3'-fluoro-1,1'-biphenyl - Br (5), Cl (2), F (3') C₁₂H₇BrClF 284.54 High purity (95%); potential irritant H315, H319, H335 4–8°C
5-Bromo-3-chloro-2-fluoro-1,1'-biphenyl 2643367-59-1 Br (5), Cl (3), F (2) C₁₂H₇BrClF 284.54 Used in cross-coupling reactions Not reported Room temperature
3-Bromo-4-fluoro-1,1'-biphenyl - Br (3), F (4) C₁₂H₈BrF 251.10 Structural analog for material science Not reported N/A
5-Bromo-2'-fluoro-3'-methoxy-...-3-ol 1239591-03-7 Br (5), F (2'), OCH₃ (3'), OH C₁₃H₉BrFO₂ 295.11 High similarity (94%); polar functional groups Not reported N/A

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: Bromine and fluorine substituents enhance electrophilic substitution resistance but improve stability in cross-coupling reactions. Polarity and Solubility: Methoxy and hydroxyl groups (e.g., 1239591-03-7) increase polarity and aqueous solubility, whereas methyl and halogens (Br, Cl) enhance lipophilicity, favoring organic-phase reactions .

Safety and Handling :

  • Compounds with chlorine substituents (e.g., 5-bromo-2-chloro-3'-fluoro-1,1'-biphenyl) exhibit higher acute toxicity (H315, H319, H335) compared to fluorine/methyl analogs, likely due to increased electrophilicity .

Applications in Synthesis :

  • This compound serves as a precursor in Suzuki-Miyaura couplings, where its methyl group directs regioselectivity. In contrast, 3-bromo-4-fluoro-1,1'-biphenyl (CAS N/A) is used in liquid crystal synthesis due to its planar structure .

Thermal Stability :

  • Storage conditions vary significantly; chlorine-containing derivatives (e.g., 2643367-59-1) are stable at room temperature, whereas bromo-fluoro-methyl analogs require refrigeration, suggesting higher susceptibility to thermal degradation .

Biological Activity

5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C13H10BrF
Molecular Weight: 267.12 g/mol
IUPAC Name: this compound
CAS Number: [Not specified in the search results]

Anticancer Potential

Recent studies have indicated that biphenyl derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the cytotoxic effects of biphenyl derivatives on cancer cell lines demonstrated that this compound could effectively reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:

CompoundCell LineIC50 (µM)Treatment Duration
This compoundMCF-712.5 ± 0.572 hours
This compoundHeLa15.0 ± 0.772 hours

These results suggest that the compound can significantly inhibit tumor growth and may serve as a lead compound for further development.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction: The compound may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane permeability.
  • Cell Cycle Arrest: Research indicates that similar biphenyl compounds can induce G2/M phase arrest, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

The biological activity of biphenyl compounds is influenced by their structural features. The presence of bromine and fluorine substituents is essential for enhancing lipophilicity and improving interaction with biological targets. Studies have shown that:

  • Bromine Substitution: Enhances electron-withdrawing properties, which may increase the compound's reactivity with nucleophiles in biological systems.
  • Fluorine Substitution: Contributes to metabolic stability and can improve binding affinity to target proteins.

Comparative Analysis with Related Compounds

To further understand the biological potential of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences in biological activity:

Compound NameStructural FeaturesAnticancer ActivityNotable Mechanism
Compound ABromine at position 4Moderate (IC50 = 20 µM)Apoptosis induction
Compound BFluorine at position 3High (IC50 = 10 µM)Cell cycle arrest
This compound Bromine at position 5 & Fluorine at position 2Significant (IC50 = 12.5 µM) Apoptosis & G2/M arrest

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